N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, also known by its chemical formula C17H13BrF3N3O2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach starts with the condensation of 2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethylamine with 4-(pyridin-2-yl)piperazine-1-carboxylic acid. The resulting intermediate undergoes cyclization to form the target compound.
Reaction Conditions::- Condensation: The reaction typically occurs under reflux conditions using suitable solvents (e.g., ethanol, dichloromethane).
- Cyclization: Cyclization reactions are often carried out in the presence of acid catalysts (e.g., sulfuric acid).
Industrial Production:: While industrial-scale production methods are proprietary, pharmaceutical companies employ efficient and scalable processes to synthesize this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield carboxylic acids, while substitution can lead to various derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways.
Comparison with Similar Compounds
, have gained attention due to their unique properties.
Biological Activity
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, also known by its CAS number 385398-65-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
Property | Value |
---|---|
Molecular Formula | C18H12F3N3O4 |
Molecular Weight | 391.3 g/mol |
CAS Number | 385398-65-2 |
The structure features a piperazine core, which is known for its versatility in drug design, particularly in neuropharmacology and oncology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Biological Activities
-
Antitumor Activity :
Research indicates that compounds with a similar piperazine scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . -
Antimicrobial Properties :
The compound's structural analogs have demonstrated antimicrobial activity against a range of pathogens. Specifically, the presence of the pyridine moiety is associated with enhanced antibacterial effects. Minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 1.4 μg/mL against certain bacterial strains . -
Antidiabetic Potential :
Recent studies have explored the potential of piperazine derivatives as antidiabetic agents. They have shown inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, with IC50 values significantly lower than standard treatments like acarbose .
Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of a related piperazine compound in vitro against various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
Study 2: Antimicrobial Screening
In another investigation, derivatives of this compound were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition .
Research Findings Summary
The following table summarizes key findings from recent research on compounds related to this compound:
Properties
Molecular Formula |
C19H20F3N5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-4-3-5-15(12-14)25-17(28)13-24-18(29)27-10-8-26(9-11-27)16-6-1-2-7-23-16/h1-7,12H,8-11,13H2,(H,24,29)(H,25,28) |
InChI Key |
AEKZECFGIGCMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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